molecular formula C17H16N2O B5867467 6-(4-morpholinyl)phenanthridine

6-(4-morpholinyl)phenanthridine

Cat. No. B5867467
M. Wt: 264.32 g/mol
InChI Key: SYUYWVFBFIUJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-morpholinyl)phenanthridine, also known as MMP, is a synthetic compound that has been used in scientific research for its various biochemical and physiological effects. This compound has been studied extensively for its potential therapeutic applications in treating various diseases.

Mechanism of Action

The mechanism of action of 6-(4-morpholinyl)phenanthridine is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. 6-(4-morpholinyl)phenanthridine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
6-(4-morpholinyl)phenanthridine has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6-(4-morpholinyl)phenanthridine has also been shown to inhibit the migration and invasion of cancer cells. In addition, 6-(4-morpholinyl)phenanthridine has been shown to have neuroprotective effects, and has been shown to protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

6-(4-morpholinyl)phenanthridine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable, and can be stored for long periods of time. However, one limitation of using 6-(4-morpholinyl)phenanthridine in lab experiments is that it can be toxic to cells at high concentrations. Therefore, careful dosing and experimentation is required to ensure that 6-(4-morpholinyl)phenanthridine is used safely and effectively.

Future Directions

There are several future directions for research on 6-(4-morpholinyl)phenanthridine. One area of research is the development of more potent and selective 6-(4-morpholinyl)phenanthridine inhibitors for use in cancer treatment. Another area of research is the investigation of the neuroprotective effects of 6-(4-morpholinyl)phenanthridine, and its potential use in treating neurological diseases. Finally, the potential use of 6-(4-morpholinyl)phenanthridine as a diagnostic tool for cancer detection is also an area of interest for future research.
Conclusion:
In conclusion, 6-(4-morpholinyl)phenanthridine is a synthetic compound that has been extensively studied for its potential therapeutic applications in treating various diseases. Its anti-cancer and neuroprotective properties make it a promising candidate for further research. While there are limitations to its use in lab experiments, careful dosing and experimentation can ensure its safe and effective use. Future research on 6-(4-morpholinyl)phenanthridine will continue to explore its potential as a therapeutic agent for treating cancer and neurological diseases.

Synthesis Methods

The synthesis of 6-(4-morpholinyl)phenanthridine involves the reaction of 4-morpholinylphenanthridine with various reagents. The most commonly used method involves the reaction of 4-morpholinylphenanthridine with acetic anhydride in the presence of sulfuric acid. This reaction yields 6-(4-morpholinyl)phenanthridine as a white crystalline solid.

Scientific Research Applications

6-(4-morpholinyl)phenanthridine has been extensively studied for its potential therapeutic applications in treating various diseases. It has been shown to have anti-cancer properties, and has been studied for its potential use in treating breast cancer, lung cancer, and colon cancer. 6-(4-morpholinyl)phenanthridine has also been studied for its potential use in treating neurological diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-phenanthridin-6-ylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-2-7-15-13(5-1)14-6-3-4-8-16(14)18-17(15)19-9-11-20-12-10-19/h1-8H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUYWVFBFIUJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808526
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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